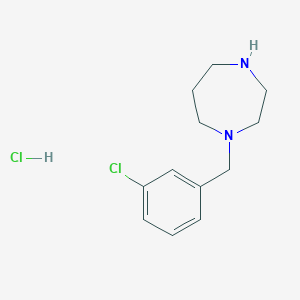
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. It is commonly used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride involves its binding to the benzodiazepine site of the GABA-A receptor. This results in an increase in the affinity of the receptor for GABA, leading to an increase in the influx of chloride ions into the neuron. This hyperpolarizes the neuron, reducing its excitability and resulting in the sedative and anxiolytic effects of the compound.
Efectos Bioquímicos Y Fisiológicos
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and an increase in relaxation. It has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, leading to a reduction in neuronal excitability. Additionally, it has been shown to have anticonvulsant effects, reducing the likelihood of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, it also has some limitations. It can be difficult to work with due to its low solubility in water, and it can also be toxic at high doses.
Direcciones Futuras
There are several future directions for research on 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride. One potential area of study is its potential use in the treatment of anxiety disorders, particularly in combination with other medications. Another area of study is its potential use in the treatment of sleep disorders, particularly in the elderly. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new derivatives of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride involves the reaction of 3-chlorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified and crystallized to obtain 1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and sleep disorders.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWUFLIIDIEABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-1,4-diazepane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

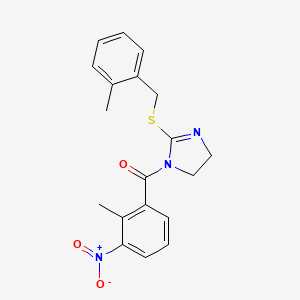
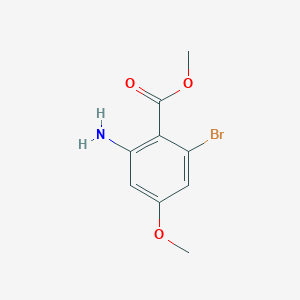
![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)
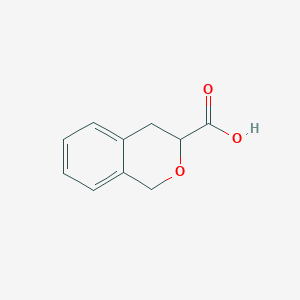
![N-(3-chloro-4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778502.png)
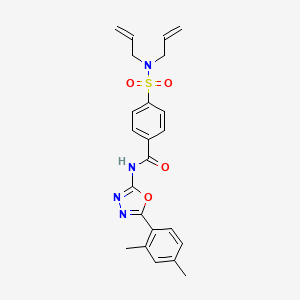
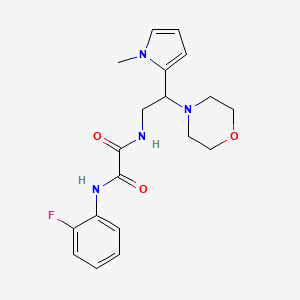
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one](/img/structure/B2778506.png)
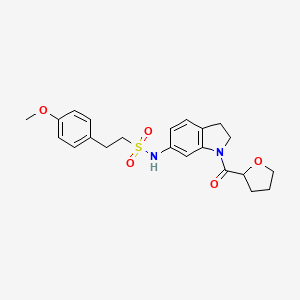
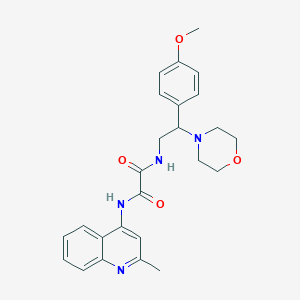
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2778513.png)
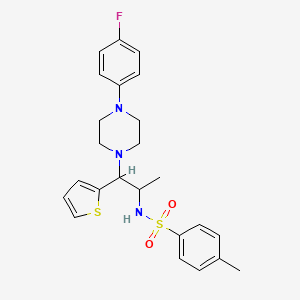
![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)
![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)